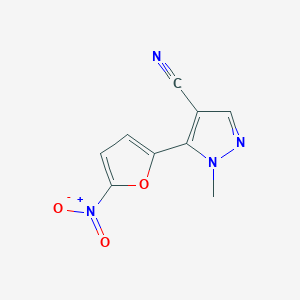
1-Methyl-5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
Cat. No. B8716459
Key on ui cas rn:
61620-65-3
M. Wt: 218.17 g/mol
InChI Key: GKEUJZWWIZVJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04093812
Procedure details


Following the procedure of Example 21, react 1.3 g of 5-(2-furyl)-1-methylpyrazole-4-carbonitrile [German Offenlegungsschrift (DOS) 1,809,386] with 11.5 ml of acetic anhydride and 3 ml of 65% nitric acid to obtain 1-methyl-5-(5-nitro-2-furyl)pyrazole-4-carbonitrile [m.p. 149.5° to 151.5° C].
Name
5-(2-furyl)-1-methylpyrazole-4-carbonitrile
Quantity
1.3 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:10]([CH3:11])[N:9]=[CH:8][C:7]=1[C:12]#[N:13].C(OC(=O)C)(=O)C.[N+:21]([O-])([OH:23])=[O:22]>>[CH3:11][N:10]1[C:6]([C:2]2[O:1][C:5]([N+:21]([O-:23])=[O:22])=[CH:4][CH:3]=2)=[C:7]([C:12]#[N:13])[CH:8]=[N:9]1
|
Inputs


Step One
|
Name
|
5-(2-furyl)-1-methylpyrazole-4-carbonitrile
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(=CC=C1)C1=C(C=NN1C)C#N
|
|
Name
|
|
|
Quantity
|
11.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=CC(=C1C=1OC(=CC1)[N+](=O)[O-])C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
